Methyl-liquiritigenin
Overview
Description
Methyl-liquiritigenin is a natural flavonoid compound found in various plants, including licorice, a traditional Chinese medicinal herb. It has attracted significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.
Scientific Research Applications
Anticancer Properties
Methyl-liquiritigenin has been extensively studied for its potential in cancer therapy. Liquiritigenin, a closely related compound, shows promise in inhibiting tumor growth, particularly in breast cancer. It operates by inhibiting DNA methyltransferase activity and boosting BRCA1 expression, which is crucial in breast cancer treatment (Liang et al., 2020). Another study demonstrated its effectiveness against liver cancer, indicating potential for broad anticancer applications (Zhang, Zhou, Liu, & Cai, 2009).
Neuroprotective Effects
Research indicates significant neuroprotective properties of liquiritigenin. It enhances memory and cognitive functions by activating NMDA receptors and the CREB signaling pathway, making it a potential treatment for neurodegenerative diseases (Ko et al., 2017). Additionally, it has shown protective effects in models of Alzheimer's disease, suggesting its utility in managing such conditions (Liu, Zou, & Lu, 2009).
Pain Management
Liquiritigenin also demonstrates potential in pain management. A study found it to effectively alleviate neuropathic pain symptoms without impacting motor function, indicating its potential as a treatment for chronic pain conditions (Chen, Chen, Qian, Fang, & Zhu, 2014).
Bone Health
Research suggests that liquiritigenin can positively impact bone health. It has been shown to stimulate osteoblast function, which is crucial for bone formation and health. This finding indicates potential applications in treating bone-related disorders (Choi, 2012).
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory effects. It has been identified to inhibit NF-κB-dependent iNOS and proinflammatory cytokines production, which can be beneficial in treating inflammatory conditions (Kim et al., 2008).
Antidepressant Properties
Liquiritigenin has shown efficacy in reducing depressive-like behavior in animal models, which could be attributed to its anti-inflammatory properties and effects on the BDNF/TrkB signaling pathway (Su et al., 2016).
properties
IUPAC Name |
2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-8,15,17H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOSVTQXBSSCMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437613 | |
Record name | 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-liquiritigenin | |
CAS RN |
32274-71-8 | |
Record name | 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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